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Abstract
GSK180736A is a potent small molecule inhibitor that has played a significant role in the

exploration of Rho-associated coiled-coil kinase (ROCK) and G protein-coupled receptor

kinase (GRK) signaling pathways. Originally developed by GlaxoSmithKline as a ROCK1

inhibitor, it was later identified as a selective inhibitor of GRK2.[1][2] This dual activity, coupled

with a well-characterized preclinical profile, has made GSK180736A a valuable research tool

and a foundational scaffold for the development of more selective kinase inhibitors. This

technical guide provides a comprehensive overview of the history, development, mechanism of

action, and key experimental data related to GSK180736A. Detailed experimental protocols

and visualizations of relevant signaling pathways are included to support further research and

drug development efforts.

History and Development
GSK180736A emerged from research programs at GlaxoSmithKline focused on the

development of inhibitors for Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1),

a therapeutic target in cardiovascular diseases like hypertension.[2][3] The compound belongs

to a chemical class of indazole/dihydropyrimidine-containing molecules.[1][4]

Subsequent screening of a collection of known protein kinase inhibitors using differential

scanning fluorimetry revealed that GSK180736A also potently and selectively inhibits G
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protein-coupled receptor kinase 2 (GRK2).[1][4] This discovery positioned GSK180736A as a

valuable chemical probe for studying the roles of both ROCK1 and GRK2 in various

physiological and pathological processes. While its high potency against ROCK1 limits its use

as a highly selective GRK2 inhibitor in certain contexts, it has served as a critical starting point

for structure-based drug design efforts to develop next-generation GRK2 inhibitors with

improved selectivity and pharmacokinetic properties.[2][5] There is no publicly available

information to suggest that GSK180736A has been evaluated in human clinical trials.[6][7]

Mechanism of Action
GSK180736A functions as an ATP-competitive inhibitor, binding to the active site of its target

kinases.[3][8] X-ray crystallography studies have shown that GSK180736A binds to the active

site of GRK2 in a manner analogous to another known inhibitor, paroxetine.[1][4] The

interaction surface of GSK180736A with GRK2 is approximately 290 Å², and the electron

density map suggests that the S-enantiomer is the favored binding configuration.[1]

Quantitative Data
The inhibitory activity of GSK180736A against its primary targets and selected off-targets has

been characterized in various in vitro assays. The following tables summarize the key

quantitative data.

Table 1: Inhibitory Potency (IC50) of GSK180736A against Target Kinases
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Target Kinase IC50 Value Assay Conditions Reference(s)

ROCK1 14 nM

Recombinant human

ROCK1 expressed in

Sf9 cells (SPA)

[9]

ROCK1 100 nM Cell-free assay [3]

GRK2 0.77 µM (770 nM)

Full-length C-terminal

hexahistidine tagged

GRK2 S670A mutant

[3]

GRK5 >100 µM
In vitro

phosphorylation assay
[9]

GRK1 >100 µM
In vitro

phosphorylation assay
[9]

PKA 30 µM Cell-free assay [2][3]

RSK1 3,100 nM Kinase activity assay [9]

p70S6K 2,850 nM Kinase activity assay [9]

Table 2: Selectivity Profile of GSK180736A

Comparison Selectivity Fold Reference(s)

GRK2 vs. GRK1 >100-fold [2][3]

GRK2 vs. GRK5 >100-fold [2][3]

GRK2 vs. PKA ~39-fold [2][3]

ROCK1 vs. GRK2
~7-14-fold more potent for

ROCK1
[3][9]

Table 3: Physicochemical and Pharmacokinetic Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4890168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4890168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4890168/
https://medsites.vumc.org/publication/isolation-and-physiological-analysis-mouse-cardiomyocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4890168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4890168/
https://www.benchchem.com/product/b1672363?utm_src=pdf-body
https://medsites.vumc.org/publication/isolation-and-physiological-analysis-mouse-cardiomyocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828048/
https://medsites.vumc.org/publication/isolation-and-physiological-analysis-mouse-cardiomyocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828048/
https://medsites.vumc.org/publication/isolation-and-physiological-analysis-mouse-cardiomyocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4890168/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value/Description Reference(s)

Molecular Formula C19H16FN5O2 [9]

Molecular Weight 365.36 g/mol

Bioavailability

Poor bioavailability noted as a

limitation for its use as a GRK2

inhibitor.

[2]

Solubility (in DMSO) 73 mg/mL (199.8 mM)

Signaling Pathways
GSK180736A modulates two key signaling pathways: the ROCK1 pathway, crucial for

cytoskeleton regulation, and the GRK2 pathway, a central regulator of G protein-coupled

receptor (GPCR) signaling.

ROCK1 Signaling Pathway
The RhoA/ROCK1 signaling pathway is a major regulator of cell shape, motility, and

contraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4890168/
https://medsites.vumc.org/publication/isolation-and-physiological-analysis-mouse-cardiomyocytes
https://www.benchchem.com/product/b1672363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Activation

ROCK1 Activation

Downstream Effects

GPCRs

RhoGEFs

Agonist Binding

RhoA-GDP
(inactive)

GDP/GTP Exchange

RhoA-GTP
(active)

ROCK1

Binding & Activation

LIMK

Phosphorylation
(Activation)

Myosin Light Chain
Phosphatase (MLCP)

Phosphorylation
(Inactivation)

Myosin Light Chain
(MLC)

Phosphorylation
(Activation)

GSK180736A

Inhibition

Cofilin

Phosphorylation
(Inactivation)

Actin Stress Fiber
Formation

Depolymerizes Actin Dephosphorylates MLC

Cell Contraction &
Motility

Click to download full resolution via product page

Caption: ROCK1 Signaling Pathway and Inhibition by GSK180736A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b1672363?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GRK2 Signaling Pathway in Heart Failure
GRK2 plays a critical role in the desensitization of G protein-coupled receptors, particularly β-

adrenergic receptors in the heart. Its upregulation is implicated in the pathophysiology of heart

failure.
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Caption: GRK2-mediated β-AR desensitization and its role in heart failure.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

GSK180736A.

In Vitro Radioactive Kinase Assay for ROCK1 and GRK2
This protocol is a representative method for determining the in vitro inhibitory activity of

compounds like GSK180736A against purified kinases.

Objective: To quantify the enzymatic activity of ROCK1 or GRK2 in the presence of varying

concentrations of GSK180736A to determine the IC50 value.

Materials:

Purified recombinant human ROCK1 or GRK2 enzyme.

Kinase-specific substrate (e.g., Long S6 Kinase substrate peptide for ROCK1, Tubulin for

GRK2).

[γ-³²P]ATP (radiolabeled ATP).

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

GSK180736A stock solution in DMSO.

96-well plates.

Phosphocellulose paper or membrane.

Wash buffer (e.g., 0.75% phosphoric acid).

Scintillation counter and scintillation fluid.

Procedure:

Prepare serial dilutions of GSK180736A in kinase reaction buffer. Include a DMSO-only

control.
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In a 96-well plate, add the kinase, substrate, and diluted GSK180736A or DMSO control.

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well.

The final ATP concentration should be at or near the Km for the respective kinase.

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The

phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

Wash the phosphocellulose paper multiple times with the wash buffer to remove

unincorporated [γ-³²P]ATP.

Allow the paper to dry completely.

Quantify the amount of incorporated radioactivity for each spot using a scintillation counter.

Calculate the percentage of kinase inhibition for each GSK180736A concentration relative to

the DMSO control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isolation and Contractility Measurement of Adult Mouse
Cardiomyocytes
This protocol describes the isolation of viable adult mouse cardiomyocytes and the subsequent

measurement of their contractile function, an assay in which GSK180736A has been tested.[9]

Objective: To assess the effect of GSK180736A on the contractility of isolated adult mouse

cardiomyocytes.

Materials:

Adult mouse (e.g., C57BL/6).
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Langendorff perfusion system.

Perfusion buffer (calcium-free Tyrode's solution).

Digestion buffer (perfusion buffer containing collagenase type II and protease type XIV).

Stop buffer (perfusion buffer with 10% fetal bovine serum).

Laminin-coated coverslips.

IonOptix or similar cardiomyocyte contractility measurement system.

Fura-2 AM (for calcium transient measurements).

GSK180736A stock solution in DMSO.

Procedure: Part A: Cardiomyocyte Isolation

Anesthetize the mouse and perform a thoracotomy to expose the heart.

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

Perfuse the heart with calcium-free perfusion buffer for 3-5 minutes to wash out the blood.

Switch to the digestion buffer and perfuse for 10-15 minutes, or until the heart becomes

flaccid.

Remove the heart from the cannula, and gently tease the ventricular tissue apart in the stop

buffer to release the cardiomyocytes.

Filter the cell suspension through a nylon mesh to remove large tissue debris.

Allow the myocytes to settle by gravity, and then gently resuspend them in a buffer with

gradually increasing calcium concentrations to re-introduce calcium tolerance.

Plate the isolated, calcium-tolerant myocytes on laminin-coated coverslips.

Part B: Contractility Measurement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1672363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the stage of an

inverted microscope equipped with the contractility measurement system.

Perfuse the cells with a physiological buffer (e.g., Tyrode's solution with 1.8 mM Ca²⁺) at

37°C.

Electrically field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz).

Record baseline contractile parameters, such as peak shortening, time-to-peak shortening,

and time-to-90% relaxation.

Introduce GSK180736A at the desired concentration into the perfusion buffer and allow it to

equilibrate with the cells.

Record the contractile parameters again in the presence of the compound.

Compare the contractile parameters before and after the addition of GSK180736A to

determine its effect. For positive controls, agonists like isoproterenol can be used.

Experimental Workflow
The preclinical evaluation of a kinase inhibitor like GSK180736A typically follows a logical

progression from initial screening to cellular and functional assays.
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Caption: A representative experimental workflow for the preclinical characterization of a kinase

inhibitor.

Conclusion
GSK180736A has proven to be a pivotal molecule in the study of ROCK and GRK kinases. Its

well-documented inhibitory profile and the availability of structural information have facilitated a

deeper understanding of the roles of these kinases in cellular signaling. While its dual-target

activity and suboptimal pharmacokinetic properties have precluded its own development as a

therapeutic, it remains an indispensable tool for basic research and a foundational chemical

scaffold in the ongoing quest for more selective and potent inhibitors of the ROCK and GRK

families for various therapeutic indications, including cardiovascular and neurological disorders.

This guide provides a centralized resource of its key technical attributes to aid researchers in

these endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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